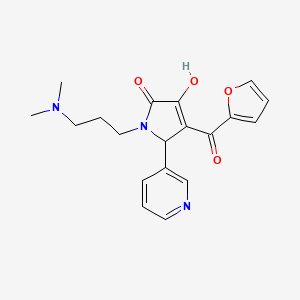

1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one

Description

This compound features a pyrrol-2-one core substituted with a dimethylamino-propyl chain, a furan-2-carbonyl group, a hydroxyl group, and a pyridin-3-yl moiety.

- Dimethylamino-propyl chain: Enhances solubility in polar solvents and may facilitate interactions with biological targets through cationic interactions .

- Furan-2-carbonyl group: Contributes to π-π stacking and hydrogen bonding, common in bioactive molecules .

While specific pharmacological data for this compound are unavailable in the provided evidence, structural analogs highlight its relevance in drug discovery (e.g., kinase inhibition, antimicrobial activity).

Properties

IUPAC Name |

1-[3-(dimethylamino)propyl]-3-(furan-2-carbonyl)-4-hydroxy-2-pyridin-3-yl-2H-pyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4/c1-21(2)9-5-10-22-16(13-6-3-8-20-12-13)15(18(24)19(22)25)17(23)14-7-4-11-26-14/h3-4,6-8,11-12,16,24H,5,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBPKEJISUCALMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a complex organic compound that exhibits significant biological activity. This compound is characterized by its unique structural features, including a dimethylamino group, a furan ring, and a pyridine moiety, which contribute to its potential therapeutic applications.

- Molecular Formula: C19H21N3O4

- Molecular Weight: 355.394 g/mol

- IUPAC Name: 1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one

Antibacterial Activity

Research indicates that compounds related to 1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one exhibit promising antibacterial properties. A study highlighted the effectiveness of various derivatives against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity. Research indicates that certain derivatives can inhibit the growth of fungi by targeting specific enzymes involved in fungal cell wall synthesis . This suggests potential applications in treating fungal infections.

Anti-inflammatory and Analgesic Effects

The compound's structure suggests it may possess anti-inflammatory and analgesic properties. Initial studies have indicated that it can modulate inflammatory pathways, potentially making it useful in the treatment of inflammatory diseases . The dimethylamino group may play a crucial role in enhancing these effects through interactions with specific receptors.

The biological activity of 1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and metabolic processes.

- Receptor Interaction: The dimethylamino group can form hydrogen bonds with active sites on proteins, influencing their activity.

- Membrane Disruption: Its lipophilic characteristics allow it to integrate into cell membranes, leading to permeability changes that disrupt cellular integrity.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several derivatives of this compound against clinically relevant pathogens. The results demonstrated that certain modifications significantly enhanced antibacterial activity, with minimum inhibitory concentrations (MICs) reported as low as 10 μg/mL against resistant strains .

Evaluation of Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of the compound using in vitro models. The results indicated a reduction in pro-inflammatory cytokines, suggesting potential applications in treating conditions like rheumatoid arthritis .

Data Table: Biological Activity Summary

Scientific Research Applications

Overview

1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with significant potential in various scientific fields, particularly medicinal chemistry, organic synthesis, and material science. Its unique structural features, including a dimethylamino group, a furan ring, and a pyridine moiety, contribute to its diverse applications.

Medicinal Chemistry

This compound is being explored as a pharmacophore in drug design due to its interactions with biological targets such as enzymes and receptors. Research indicates that it may exhibit:

- Antibacterial Activity: Studies have shown that derivatives of this compound can effectively disrupt bacterial cell wall synthesis and interfere with metabolic pathways in Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the construction of diverse chemical libraries, which are crucial for drug discovery and development. The potential synthetic routes include:

- Paal-Knorr Synthesis: For forming the pyrrole ring.

- Acylation Reactions: To introduce the furan-2-carbonyl group using acyl chlorides .

Material Science

Due to its unique electronic and optical properties, this compound is a candidate for developing novel materials. Its structural characteristics may lead to applications in:

- Organic Electronics: Such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Study 1: Antibacterial Efficacy

A study evaluated various derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited low micromolar potency, with IC50 values demonstrating significant antibacterial activity . The mechanism of action was linked to the inhibition of bacterial cell wall synthesis.

Case Study 2: Drug Development Potential

In a high-throughput screening (HTS) assay, this compound was tested for its ability to inhibit the APOBEC3G enzyme, which plays a role in viral defense mechanisms. Initial tests showed that freshly synthesized samples were inactive; however, aged samples revealed increasing inhibitory activity over time due to oxidative decomposition products . This highlights the importance of stability and aging in evaluating compound efficacy.

Comparison with Similar Compounds

1-[3-(Dimethylamino)propyl]-4-(2-furoyl)-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Key Insight : The pyridine ring in the target compound may improve bioavailability compared to the phenyl analog, which prioritizes membrane permeability via lipophilic groups.

Heterocyclic Core Modifications

Pyrimidine Carbonitrile Derivatives

A structurally distinct compound from features a pyrimidine-thioxo-tetrahydropyrimidine core with nitro and cyano groups:

- Nitro group : Increases melting point (190.9°C) due to strong intermolecular dipole interactions.

- Thiocarbonyl (C=S) : Enhances metabolic stability but reduces aqueous solubility.

Comparison :

- The target compound’s pyrrol-2-one core lacks strong dipolar groups (e.g., NO₂), suggesting a lower melting point and higher solubility than the analog.

Pyrazole-Pyridazine/Pyridine Derivatives

Compounds in are synthesized via high-temperature (180°C) reactions in acetonitrile, followed by silica gel chromatography. Key differences:

- Heterocyclic systems : Pyridazine/pyridine vs. pyrrol-2-one in the target compound.

- Functional groups : Halogens (F, Cl, Br) and trifluoromethyl groups in compounds improve metabolic resistance but complicate synthesis.

Implication : The target compound’s lack of halogens may simplify synthesis but reduce stability under oxidative conditions.

Bioactivity and Pharmacophore Analysis

Chromen-4-one and Pyrazolo-Pyrimidine Derivatives

highlights a fluorinated chromenone-pyrrolopyridine hybrid with a melting point >300°C, attributed to rigid aromatic stacking.

- Fluorine atoms : Increase electronegativity and bioavailability but pose synthetic challenges.

Comparison :

- The target compound’s furan and pyridine groups offer moderate rigidity, suggesting intermediate melting points and tunable pharmacokinetics.

Lipophilicity and Steric Effects

(5S)-3-Chloro-4-(2,5-dihydro-1H-pyrrol-1-yl)-5-cyclohexyloxyfuran-2(5H)-one

This compound () incorporates a bulky cyclohexyloxy group, enhancing lipophilicity but limiting solubility.

Key Difference :

- The target compound’s dimethylamino-propyl chain balances lipophilicity and solubility, avoiding extreme hydrophobicity seen in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.